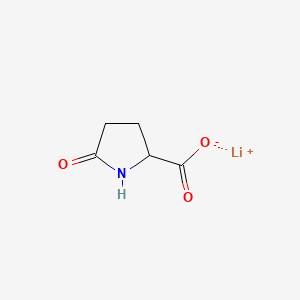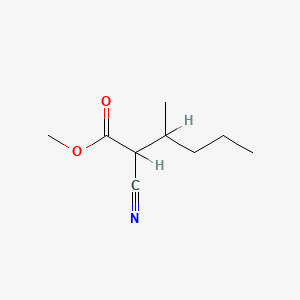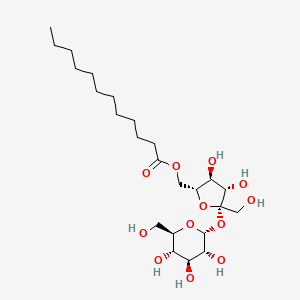
Sucrose, 6'-laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose, 6’-laurate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in food, cosmetics, and pharmaceutical industries. Sucrose, 6’-laurate, in particular, is valued for its emulsifying and stabilizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose, 6’-laurate can be synthesized through a two-stage process. The first stage involves the esterification of lauric acid with methanol to produce methyl laurate. This reaction is typically catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose, 6’-laurate .
Industrial Production Methods: Industrial production of sucrose, 6’-laurate often employs ultrasonic frequency to enhance the reaction yield and reduce reaction time. The process involves the use of ultrasonic waves to promote the transesterification of sucrose with lauric acid . This method is advantageous as it reduces the need for high temperatures and pressures, making the process more energy-efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose, 6’-laurate primarily undergoes esterification and transesterification reactions. These reactions involve the formation and breaking of ester bonds between sucrose and lauric acid .
Common Reagents and Conditions: The common reagents used in the synthesis of sucrose, 6’-laurate include lauric acid, methanol, and sucrose. Catalysts such as Amberlyst 15 are used to facilitate the esterification and transesterification reactions . Ultrasonic waves are also employed to enhance the reaction efficiency .
Major Products: The major product of these reactions is sucrose, 6’-laurate. Depending on the reaction conditions, other products such as sucrose monolaurate, dilaurate, and polylaurate may also be formed .
Aplicaciones Científicas De Investigación
Sucrose, 6’-laurate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is used as an intestinal permeation enhancer for macromolecules, facilitating the oral delivery of drugs . In medicine, it has been studied for its antibacterial properties against pathogenic bacteria . In the industry, it is used in the production of food, cosmetics, and pharmaceuticals due to its non-toxic and biodegradable nature .
Mecanismo De Acción
The mechanism of action of sucrose, 6’-laurate involves its ability to disrupt cell membranes. It interacts with the lipid bilayer of cell membranes, increasing their permeability and allowing for the passage of macromolecules . This property makes it an effective permeation enhancer for drug delivery . Additionally, its antibacterial activity is attributed to its ability to damage the cell membrane integrity of bacteria, leading to cell lysis and death .
Comparación Con Compuestos Similares
Sucrose, 6’-laurate is similar to other sucrose esters such as sucrose monolaurate, sucrose dilaurate, and sucrose polylaurate. it is unique in its specific fatty acid composition and its ability to act as a permeation enhancer . Other similar compounds include sucrose monostearate and sucrose monopalmitate, which have different fatty acid chains and are used for different applications .
Conclusion
Sucrose, 6’-laurate is a versatile compound with a wide range of applications in various fields Its unique properties as a surfactant, emulsifier, and permeation enhancer make it valuable in scientific research and industrial applications
Propiedades
Número CAS |
20881-05-4 |
|---|---|
Fórmula molecular |
C24H44O12 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
Clave InChI |
BNKFJLJKTOAGIM-VQXBOQCVSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
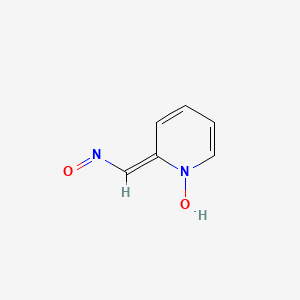

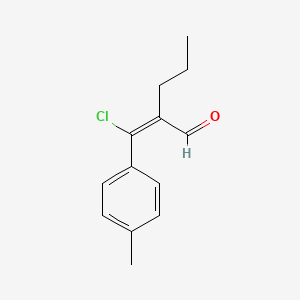
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

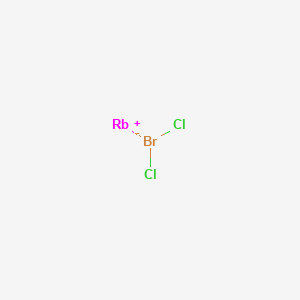
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
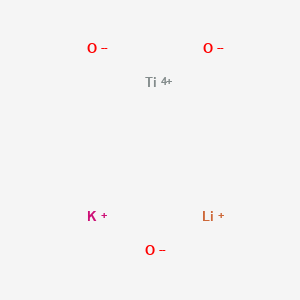

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
